molecular formula C15H14N2O2 B4055722 3-benzamido-N-methylbenzamide CAS No. 600124-48-9

3-benzamido-N-methylbenzamide

Cat. No.: B4055722
CAS No.: 600124-48-9
M. Wt: 254.28 g/mol
InChI Key: JHAPGQCJDDRHFJ-UHFFFAOYSA-N
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Description

3-Benzamido-N-methylbenzamide is a chemical compound of significant interest in specialized research areas, particularly due to its structural relationship to active benzamide scaffolds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide derivatives are extensively investigated in neuroscience for their potential role in modulating sirtuin activity, specifically SIRT2 deacetylase. Inhibitors of SIRT2 have demonstrated protective effects in models of neurodegenerative diseases such as Huntington's and Parkinson's by reducing pathogenic protein aggregation, a hallmark of these conditions . The structural features of this compound suggest potential utility as a building block or intermediate in the development of novel neuroprotective agents for probing these pathways. Furthermore, structurally related 3-benzamido-N-phenylbenzamides (BPBs) have been identified as a novel class of insecticidal compounds. These compounds act as non-competitive antagonists at a distinct allosteric site within insect GABA-gated chloride channels (GABARs), a major target for insecticides . This specific interaction at a novel site is a key area of study for overcoming insecticide resistance. Consequently, this compound serves as a valuable research chemical for exploring new modes of action in insecticide discovery and for investigating the fundamental physiology of invertebrate nervous systems.

Properties

IUPAC Name

3-benzamido-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-16-14(18)12-8-5-9-13(10-12)17-15(19)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPGQCJDDRHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409555
Record name 3-benzamido-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600124-48-9
Record name 3-benzamido-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-methylbenzamide typically involves the condensation of 3-aminobenzoic acid with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-Benzamido-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and resins with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-benzamido-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares 3-benzamido-N-methylbenzamide with key analogues, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-benzamido (-NHCOC₆H₅), N-methyl (-CONHCH₃) C₁₅H₁₄N₂O₂ 254.29 High polarity, hydrogen-bond donor/acceptor
DEET (N,N-diethyl-3-methylbenzamide) 3-methyl, N,N-diethyl (-CON(CH₂CH₃)₂) C₁₂H₁₇NO 191.27 Lipophilic, rapid skin penetration
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 3-acetylamino (-NHCOCH₃), N-(3-chloro-4-methylphenyl) C₁₇H₁₆ClN₂O₂ 330.78 Enhanced halogen-mediated bioactivity
3-Chloro-N-phenylbenzamide 3-chloro, N-phenyl (-CONHC₆H₅) C₁₃H₁₀ClNO 231.67 Crystalline solid, planar structure

Key Observations :

  • Lipophilicity : DEET’s diethylamide group increases lipophilicity, enabling effective topical application as an insect repellent . In contrast, this compound’s polar benzamido group may limit membrane permeability but enhance solubility in aqueous environments.
  • Crystallinity : Halogenated derivatives (e.g., 3-chloro-N-phenylbenzamide) exhibit well-defined crystalline structures due to Cl···H interactions, whereas N-methyl groups reduce crystallinity .

Biological Activity

3-benzamido-N-methylbenzamide is a compound of interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives, characterized by a benzamide functional group attached to a methyl group. The molecular formula is C16H16N2OC_{16}H_{16}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The synthesis typically involves the reaction of benzoyl chloride with N-methylbenzamide in the presence of a base such as triethylamine.

Biological Activity Overview

Antiviral Properties:
Research has indicated that benzamide derivatives can exhibit antiviral activity. In particular, studies have shown that certain benzamide compounds significantly reduce cytoplasmic HBV DNA levels in infected cells. This effect is attributed to their ability to promote the formation of empty capsids through specific interactions with HBV core proteins, inhibiting nucleocapsid assembly without affecting other viral components .

Anticancer Potential:
Benzamide derivatives have also been evaluated for their anticancer properties. For instance, compounds similar to this compound have demonstrated moderate to high potency against various cancer cell lines, including those resistant to traditional chemotherapy agents. These compounds may inhibit cell growth through mechanisms involving downregulation of key proteins involved in cancer progression .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes: Some studies suggest that benzamide derivatives can act as inhibitors for enzymes such as phosphodiesterase (PDE), which are crucial in various signaling pathways within cells .
  • Binding Affinity: The compound's structure allows it to bind effectively to target proteins, influencing their function and potentially leading to therapeutic effects against diseases like cancer and viral infections.

Case Studies and Research Findings

  • Antiviral Activity Against HBV:
    A study focusing on benzamide derivatives reported that specific compounds reduced HBV DNA levels significantly in vitro. The mechanism involved binding to the HBV core protein, preventing proper assembly of viral particles .
  • Anticancer Efficacy:
    Research on various benzamide derivatives revealed their ability to inhibit cell proliferation in resistant cancer cell lines. For example, a derivative similar to this compound showed enhanced efficacy against T-cell leukemia cells resistant to methotrexate by downregulating dihydrofolate reductase (DHFR) .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-benzyl-N-methylbenzamideBenzene ring with methyl and benzyl groupsSimpler structure; lacks additional amide functionality.
3-amino-N-benzyl-N-methylbenzamideContains an amino group instead of a carbonylPotentially different biological activity due to amino substitution.
BenzamideBasic structure without additional substituentsSimplest form; serves as a reference for complexity.

These comparisons highlight how this compound is unique due to its specific functional groups that may confer distinct chemical reactivity and biological properties not found in simpler analogs.

Q & A

Basic Question: What are the optimal synthetic routes for 3-benzamido-N-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via amide coupling reactions. A common approach involves reacting 3-aminobenzoic acid derivatives with N-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine. For example, describes a protocol using methyl 3-(chlorocarbonyl)propanoate and pyridine in CH₂Cl₂ at room temperature, achieving yields >80% under anhydrous conditions . Alternative routes include hydrogenation (e.g., Pd/C, H₂ in MeOH) to reduce nitro intermediates, followed by benzoylation . Key factors affecting yield:

  • Solvent polarity : Dichloromethane or THF improves solubility of intermediates.
  • Catalyst selection : Palladium-based catalysts enhance nitro-group reduction efficiency .
  • Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of acyl chlorides).

Basic Question: How can crystallographic data validate the structural integrity of this compound?

Methodological Answer:
X-ray crystallography is critical for confirming molecular geometry. provides a framework for analyzing benzamide derivatives, reporting monoclinic crystal systems (space group P21/c) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, and c = 8.1289 Å . For this compound:

  • Data collection : Use an Oxford Xcalibur Ruby Gemini diffractometer.
  • Refinement : Apply SHELX or Olex2 software to resolve bond lengths and angles.
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to identify discrepancies in dihedral angles or hydrogen bonding.

Advanced Question: How does the trifluoromethyl group in structurally analogous benzamides influence target binding in antibacterial studies?

Methodological Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in , where a related compound targets bacterial acps-pptase enzymes critical for fatty acid biosynthesis . To assess binding:

Molecular docking : Use software like AutoDock Vina to model interactions between the CF₃ group and hydrophobic enzyme pockets.

Enzyme assays : Measure IC₅₀ values against E. coli acps-pptase (wild-type vs. mutants) to isolate CF₃-specific effects.

SAR studies : Compare analogs with -CF₃, -CH₃, and -Cl substituents to quantify potency differences.

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. highlights that oxidation/reduction byproducts (e.g., carboxylic acids or alcohols) may confound results . Mitigation strategies:

  • Purity validation : Use HPLC-MS (≥95% purity) and NMR to confirm compound identity.
  • Standardized assays : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size and incubation time).
  • Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the N-methyl group (δ 2.9–3.1 ppm).
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 254.3 (calculated for C₁₅H₁₄N₂O₂).

Advanced Question: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:
outlines scalable protocols using O-benzyl hydroxylamine hydrochloride (125 mmol scale) . Key considerations:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of amine to acyl chloride to minimize unreacted starting material.
  • Workup efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) for rapid isolation.
  • Process safety : Conduct hazard analyses for exothermic reactions (e.g., acylation in CH₂Cl₂).

Advanced Question: How do substituent positions on the benzamide core affect solubility and bioavailability?

Methodological Answer:
demonstrates that alkylation at the 3,4,5-trihydroxy positions increases hydrophilicity, while N-methylation enhances membrane permeability . To quantify:

  • LogP measurements : Use shake-flask or HPLC methods to compare analogs.
  • Caco-2 assays : Assess intestinal absorption for lead compounds.
  • Crystallinity studies : Poorly soluble analogs may require amorphous solid dispersion formulations.

Basic Question: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software can model transition states for reactions at the benzamide carbonyl.
  • Retrosynthesis tools : references AI-powered platforms (e.g., Reaxys, Pistachio) to propose feasible routes .
  • pKa prediction : Use ACD/Labs or ChemAxon to estimate the acidity of the amide proton (typically ~17–20).

Advanced Question: What are the challenges in elucidating the metabolic pathways of this compound in vivo?

Methodological Answer:

  • Metabolite identification : Use LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • CYP450 profiling : Incubate with human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • Species differences : Compare rodent vs. human microsomal stability to predict interspecies variability.

Advanced Question: How can researchers design analogs to overcome bacterial resistance mechanisms against benzamide derivatives?

Methodological Answer:
suggests targeting dual enzymes (e.g., acps-pptase and FabI) to reduce resistance . Strategies:

  • Hybrid molecules : Conjugate this compound with known efflux pump inhibitors (e.g., verapamil).
  • Crystal structure-guided design : Modify substituents to disrupt mutant enzyme binding (e.g., S94A mutations in FabI).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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